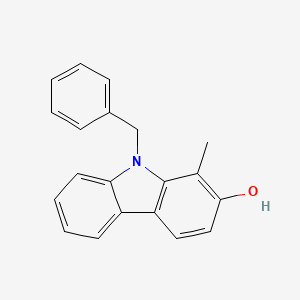![molecular formula C15H11N3O B14586780 2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-76-2](/img/structure/B14586780.png)
2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that belongs to the class of indolo-naphthyridines. This compound is characterized by its fused ring structure, which includes both indole and naphthyridine moieties. The presence of a methoxy group at the 2-position of the indole ring further distinguishes this compound. Due to its unique structure, this compound has garnered interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For example, the reaction of 2-chloro-1,8-naphthyridines with appropriate indole derivatives can lead to the formation of the desired compound . The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the development of greener and more sustainable methods for the synthesis of this compound is an area of ongoing research .
Chemical Reactions Analysis
2-Methoxy-10H-indolo[2,3-b][1,8]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the methoxy group and the fused ring structure.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce dihydro derivatives .
Scientific Research Applications
2-Methoxy-10H-indolo[2,3-b][1,8]naphthyridine has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs.
Materials Science: The compound’s photochemical properties make it suitable for use in light-emitting diodes (LEDs) and dye-sensitized solar cells.
Chemical Biology: The compound can be used as a molecular probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine is primarily related to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription processes, contributing to its anticancer activity .
Comparison with Similar Compounds
2-Methoxy-10H-indolo[2,3-b][1,8]naphthyridine can be compared with other similar compounds, such as 1,8-naphthyridine derivatives and indole-based compounds. Some of the similar compounds include:
1,8-Naphthyridine Derivatives: These compounds share the naphthyridine core structure and exhibit similar biological activities.
Indole-Based Compounds: Indole derivatives, such as tryptophan and indomethacin, also share structural similarities with this compound.
The uniqueness of this compound lies in its fused ring structure, which combines the features of both indole and naphthyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
61634-76-2 |
|---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C15H11N3O/c1-19-13-7-6-9-8-11-10-4-2-3-5-12(10)16-15(11)18-14(9)17-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
HFTHIMBXZSMWDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC3=C(C=C2C=C1)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


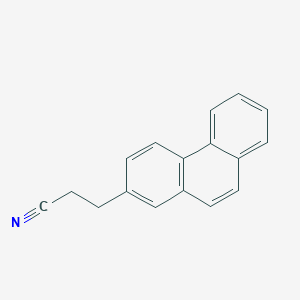

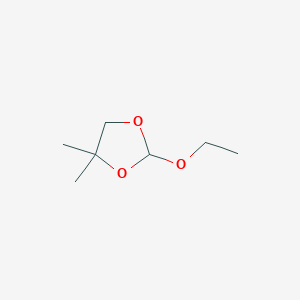
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
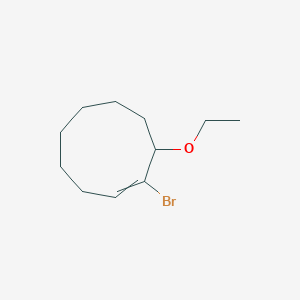


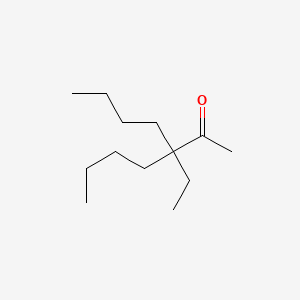
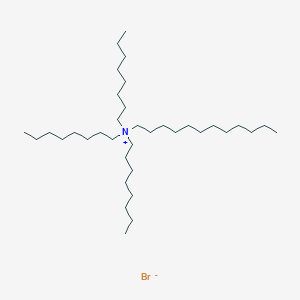

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

